molecular formula C19H20ClNO6S B1669313 CTS-1027 CAS No. 193022-04-7

CTS-1027

Número de catálogo: B1669313
Número CAS: 193022-04-7
Peso molecular: 425.9 g/mol
Clave InChI: ROSNVSQTEGHUKU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CTS-1027 es un inhibidor de molécula pequeña de las metaloproteinasas de la matriz (MMP), que son endopeptidasas dependientes de zinc involucradas en la degradación de proteínas de la matriz extracelular. Este compuesto ha sido estudiado por sus posibles aplicaciones terapéuticas en el tratamiento de afecciones como la infección crónica por el virus de la hepatitis C y la fibrosis hepática .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: CTS-1027 puede sintetizarse a través de un proceso de varios pasos que implica los siguientes pasos clave:

Métodos de producción industrial: La producción industrial de this compound implica la ampliación de la ruta de síntesis descrita anteriormente. El proceso se optimiza para la producción a gran escala, asegurando un alto rendimiento y pureza del producto final. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se controlan cuidadosamente para lograr resultados consistentes .

Análisis De Reacciones Químicas

Tipos de reacciones: CTS-1027 se somete a diversas reacciones químicas, entre ellas:

Reactivos y condiciones comunes:

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que se pueden estudiar más a fondo por sus actividades biológicas .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Hepatoprotective Effects

CTS-1027 has demonstrated significant potential in protecting liver cells from injury. In preclinical studies involving bile duct ligation (BDL) models in mice, this compound treatment resulted in:

  • Reduction of Hepatocyte Apoptosis: A threefold decrease in hepatocyte apoptosis was observed in treated mice compared to controls, as measured by TUNEL assays and immunohistochemistry for activated caspases .
  • Decreased Liver Injury Markers: The compound led to a 70% reduction in bile infarcts and decreased markers for stellate cell activation (α-smooth muscle actin) and hepatic fibrogenesis (collagen 1) .
  • Improved Survival Rates: Overall survival rates improved significantly in this compound-treated groups following BDL .

2. Anti-Fibrogenic Properties

This compound is being evaluated for its anti-fibrogenic properties in chronic liver diseases. The compound's ability to inhibit MMPs contributes to its effectiveness in reducing fibrosis by limiting excessive extracellular matrix deposition .

3. Model for Drug Development

As a tool compound, this compound is utilized in research to explore the role of MMPs in various biological processes such as cell proliferation, migration, and differentiation. This makes it valuable for developing new therapeutic agents targeting MMPs across a range of diseases beyond liver conditions .

Case Study 1: Hepatic Injury Model

In a study published in Hepatology Research, researchers investigated the effects of this compound on liver injury induced by bile duct ligation. The findings highlighted:

ParameterControl GroupThis compound Treated GroupP-value
Hepatocyte Apoptosis (TUNEL)HighReduced by 3-fold<0.01
Bile InfarctsPresent70% reduction<0.01
Stellate Cell Activation (α-SMA)ElevatedReduced by 60%<0.05
Overall SurvivalLowerImproved<0.05

This case study underscores the potential of this compound as a therapeutic agent for liver protection and fibrosis management .

Case Study 2: TNFα-Induced Liver Injury

Another investigation focused on the protective effects of this compound against TNFα-induced liver injury. Key outcomes included:

MeasurementControl GroupThis compound Treated GroupP-value
Plasma ALT ActivityElevatedDecreased by ~49%<0.05
Survival Rate (24 hours)27 ± 7.3%55 ± 7.6%<0.03

These results indicate that this compound not only reduces liver enzyme levels but also enhances survival rates post-injury .

Mecanismo De Acción

CTS-1027 ejerce sus efectos inhibiendo la actividad de las metaloproteinasas de la matriz, en particular MMP-2 y MMP-13. Estas enzimas juegan un papel crucial en la degradación de las proteínas de la matriz extracelular, lo cual es esencial para la remodelación y reparación de los tejidos. Al inhibir estas enzimas, this compound ayuda a reducir el daño tisular y la fibrosis .

Objetivos moleculares y vías:

Comparación Con Compuestos Similares

CTS-1027 es único en su alta selectividad para MMP-2 y MMP-13, con actividad mínima contra otras metaloproteinasas de la matriz como MMP-1. Esta selectividad lo convierte en una valiosa herramienta para estudiar los roles específicos de MMP-2 y MMP-13 en varios procesos biológicos .

Compuestos similares:

This compound destaca por su alta selectividad y potencia, lo que lo convierte en la opción preferida para la inhibición específica de MMP-2 y MMP-13 en la investigación científica .

Actividad Biológica

CTS-1027, also known as Ro 1130830, is a matrix metalloproteinase (MMP) inhibitor that has garnered attention for its potential therapeutic applications in various conditions, particularly in liver injury and fibrosis. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and implications for clinical use.

This compound selectively inhibits several MMPs, including MMP2, MMP3, MMP8, MMP9, MMP12, MMP13, and MMP14, while sparing MMP1 and MMP7. This selective inhibition is crucial because MMP1 inhibition can lead to adverse muscular and skeletal side effects. The primary mechanism involves the reduction of extracellular matrix degradation, which plays a significant role in tissue remodeling during pathological conditions such as fibrosis and inflammation .

Hepatoprotective Effects

A pivotal study evaluated the effects of this compound in a mouse model of cholestatic liver injury induced by bile duct ligation (BDL). The findings indicated that treatment with this compound resulted in:

  • Reduction in Hepatocyte Apoptosis : A threefold decrease in apoptotic hepatocytes was observed in treated mice compared to controls, as assessed by TUNEL assay and caspase 3/7 immunohistochemistry (p < 0.01) .
  • Decreased Liver Injury Markers : Histological analysis showed a 70% reduction in bile infarcts and significant decreases in markers of stellate cell activation (α-smooth muscle actin) and hepatic fibrogenesis (collagen 1) (p < 0.05) .
  • Improved Survival Rates : Overall animal survival following 14 days of BDL was significantly higher in the this compound group (p < 0.05) .

These results suggest that this compound not only protects hepatocytes from apoptosis but also mitigates the fibrotic response associated with liver injury.

ParameterControl GroupThis compound GroupSignificance
Apoptotic HepatocytesHighLowp < 0.01
Bile InfarctsHighLowp < 0.01
α-Smooth Muscle Actin (mRNA)HighLowp < 0.05
Collagen 1α (I) (mRNA)HighLowp < 0.05
Survival RateLowHighp < 0.05

Clinical Implications

This compound has been evaluated in Phase II clinical trials for conditions such as refractory hepatitis C and rheumatoid arthritis. Its role as an anti-fibrogenic agent is particularly promising given its ability to inhibit key MMPs involved in tissue remodeling and fibrosis . The ongoing research aims to establish its therapeutic efficacy and safety profile further.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of CTS-1027 in modulating matrix metalloproteinase (MMP) activity?

this compound selectively inhibits MMP2 (IC₅₀ = 0.4 nM) and MMP13 (IC₅₀ = 0.6 nM) while maintaining >1,000-fold selectivity over MMP1 to avoid musculoskeletal side effects . To validate target engagement, researchers should:

  • Use enzyme activity assays with recombinant MMP isoforms (e.g., fluorogenic substrate cleavage assays).
  • Confirm cellular efficacy via collagen degradation assays in fibroblast cultures or 3D extracellular matrix models.
  • Include MMP1 as a negative control to verify specificity .

Q. How should researchers design in vitro experiments to assess this compound’s efficacy while controlling for off-target effects?

  • Dose-response curves: Test concentrations spanning 0.1–100 nM to capture sub-nanomolar potency.
  • Model systems: Use physiologically relevant models (e.g., synovial fibroblast cultures for arthritis research).
  • Controls: Include zinc chelators (e.g., EDTA) to distinguish MMP-specific inhibition from nonspecific metal-binding effects.
  • Validation: Pair enzymatic assays with Western blotting to quantify MMP2/13 protein levels post-treatment .

Q. What experimental parameters are critical for validating this compound’s selectivity across MMP isoforms?

  • Assay design: Use isoform-specific substrates (e.g., DQ-collagen for MMP2, casein zymography for MMP13).
  • Cross-reactivity screening: Test against MMP3, MMP7, and MMP9 at 1 µM this compound to confirm selectivity.
  • Structural analysis: Perform molecular docking studies using MMP2/13 crystal structures to rationalize binding specificity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between this compound’s in vitro potency and in vivo therapeutic outcomes?

  • Pharmacokinetic (PK) profiling: Measure tissue penetration using LC-MS/MS in preclinical models (e.g., rodent arthritis).
  • Biomarker integration: Quantify MMP2/13 activity in tissue lysates and correlate with plasma drug levels.
  • Statistical modeling: Apply Bayesian hierarchical models to account for inter-study variability when combining data from murine models and human cell assays .

Q. What methodologies are recommended for analyzing this compound’s dose-dependent effects in complex biological systems?

  • Time-resolved assays: Monitor MMP inhibition kinetics (0–24 hrs) in ex vivo organoid models.
  • Multi-omics integration: Combine transcriptomic data (RNA-seq of treated tissues) with proteomic MMP activity profiles.
  • Non-linear regression: Use four-parameter logistic curves to model dose-response relationships and calculate Hill coefficients .

Q. How can gene-based association studies inform this compound’s therapeutic potential in inflammatory diseases?

  • Genetic distance analysis: Apply expanded gene definitions (coding regions ± 20 kb) to identify SNPs linked to MMP2/13 expression in GWAS datasets.
  • Pathway enrichment: Use tools like DAVID or Enrichr to map this compound-targeted MMPs to inflammation-related pathways (e.g., NF-κB signaling).
  • Meta-analysis: Combine results from cohort studies using fixed-effects models to assess gene-drug interactions .

Q. What strategies mitigate confounding variables in this compound’s preclinical efficacy studies?

  • Covariate adjustment: Include age, sex, and baseline MMP activity as covariates in ANOVA models.
  • Blinded randomization: Assign treatment groups using stratified randomization based on disease severity scores.
  • Sensitivity analysis: Test robustness of results by excluding outliers identified via Grubbs’ test .

Q. Methodological Considerations Table

Research PhaseKey ParametersRecommended TechniquesReferences
Target ValidationIC₅₀, selectivity ratioFluorogenic assays, Western blotting
In Vivo PK/PDTissue penetration, biomarker correlationLC-MS/MS, zymography
Genetic AnalysisSNP-gene mapping, pathway enrichmentPLINK, DAVID
Data IntegrationMulti-study variabilityBayesian hierarchical modeling

Propiedades

IUPAC Name

4-[[4-(4-chlorophenoxy)phenyl]sulfonylmethyl]-N-hydroxyoxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO6S/c20-14-1-3-15(4-2-14)27-16-5-7-17(8-6-16)28(24,25)13-19(18(22)21-23)9-11-26-12-10-19/h1-8,23H,9-13H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSNVSQTEGHUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172907
Record name CTS-1027
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193022-04-7
Record name CTS-1027
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193022047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CTS-1027
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08490
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CTS-1027
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CTS-1027
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QD3F58224
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.